molecular formula C4H5FO2 B12273148 2(3H)-Furanone, 5-fluorodihydro- CAS No. 2343-90-0

2(3H)-Furanone, 5-fluorodihydro-

Cat. No.: B12273148
CAS No.: 2343-90-0
M. Wt: 104.08 g/mol
InChI Key: UKLWMJXVBPVEPH-UHFFFAOYSA-N
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Description

Overview of Fluorinated Lactone Chemistry

Lactones, cyclic esters, are prevalent structural motifs in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. nih.gov The introduction of fluorine into the lactone scaffold gives rise to fluorinated lactones, a class of compounds with unique chemical and physical properties. The high electronegativity and small size of the fluorine atom can significantly alter the electron distribution, conformation, and reactivity of the lactone ring.

Research in fluorinated lactone chemistry encompasses a variety of structures, including β-lactones, γ-lactones, and δ-lactones. For instance, fluorinated β-lactones have been synthesized and polymerized to create novel poly(β-hydroxyalkanoate)s with distinct properties compared to their non-fluorinated counterparts. nih.gov The synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones has also been a subject of investigation, highlighting the diverse synthetic methodologies employed to access these valuable compounds. nih.gov The development of scalable synthetic routes to fluorinated γ-butyrolactones, such as (S)-3-fluoromethyl-γ-butyrolactone, underscores their importance as building blocks in the synthesis of more complex molecules. acs.org

The reactivity of fluorinated lactones is also a key area of study. For example, the ring-opening reactions of fluoroalkylidene-oxetanes can lead to the formation of fluorinated lactones, with the reaction pathway influenced by the reaction conditions. beilstein-journals.org Furthermore, the copolymerization of α-bromo-γ-butyrolactone with other cyclic esters has been explored as a route to functional aliphatic polyesters. rsc.org

Significance of Fluorine in Organic Scaffolds for Research Applications

The incorporation of fluorine into organic scaffolds is a widely utilized strategy in drug design and development. acs.org The unique properties of the fluorine atom can impart favorable characteristics to a molecule, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can block sites of metabolic oxidation, leading to improved metabolic stability and a longer half-life of a drug candidate. nih.govacs.org

Modulation of Physicochemical Properties: Fluorine can influence a molecule's lipophilicity, pKa, and conformation. nih.govresearchgate.net Strategic placement of fluorine atoms can enhance membrane permeability and binding affinity to target proteins. acs.orgresearchgate.net

Bioisosteric Replacement: A fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, causing minimal steric perturbation while significantly altering electronic properties. researchgate.net

These attributes have led to the inclusion of fluorine in a significant portion of pharmaceuticals. researchgate.net The ability of fluorine to enhance pharmacokinetic and physicochemical properties makes it a valuable tool for medicinal chemists seeking to optimize lead compounds. acs.orgnih.gov

Contextualization of 2(3H)-Furanone, 5-fluorodihydro- within Fluorinated Heterocycle Research

2(3H)-Furanone, 5-fluorodihydro-, also known as α-fluoro-γ-butyrolactone, is a member of the fluorinated γ-butyrolactone family. The furanone core is a privileged structure found in numerous biologically active compounds. nih.gov The introduction of a fluorine atom at the 5-position of the dihydrofuranone ring is expected to significantly influence its properties and potential applications.

Research into furanone derivatives has revealed a broad range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The synthesis and study of fluorinated heterocycles, including furanones, is an active area of research driven by the quest for novel compounds with enhanced biological and material properties. nih.govrsc.org The specific compound 2(3H)-Furanone, 5-fluorodihydro- represents a fundamental scaffold within this research landscape, offering a platform for further chemical exploration and the development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2343-90-0

Molecular Formula

C4H5FO2

Molecular Weight

104.08 g/mol

IUPAC Name

5-fluorooxolan-2-one

InChI

InChI=1S/C4H5FO2/c5-3-1-2-4(6)7-3/h3H,1-2H2

InChI Key

UKLWMJXVBPVEPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1F

Origin of Product

United States

Synthetic Methodologies for 2 3h Furanone, 5 Fluorodihydro and Analogous Fluorinated Lactones

Intramolecular Fluorocyclization Approaches

A key strategy for the synthesis of fluorinated lactones is through intramolecular fluorocyclization of unsaturated carboxylic acids. This approach involves the simultaneous formation of the lactone ring and the introduction of a fluorine atom in a single, efficient step.

Utilizing Hypervalent Fluoroiodane Reagents

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, and their fluorinated derivatives are particularly useful for electrophilic fluorination reactions. A stable fluoroiodane reagent has been successfully employed for the intramolecular fluorocyclization of unsaturated carboxylic acids, leading to the formation of novel fluorinated lactones. nih.govpsu.edu This reaction is noteworthy as it combines a cyclization, an aryl migration, and a fluorination in one step. nih.govpsu.edu

The use of a specific fluoroiodane reagent, in some cases, can be activated by hexafluoroisopropanol (HFIP), which avoids the need for metal catalysts. rsc.org This method has been shown to be effective for the fluorocyclization of unsaturated carboxylic acids, providing excellent yields under mild conditions. rsc.org The choice of the fluorinating reagent can also influence the reaction's outcome, as demonstrated by the different products obtained when using a fluoroiodane reagent versus Selectfluor under mechanochemical conditions. rsc.org

Role of Silver Salts in Cyclofluorination Reactions

Silver salts often play a crucial role as catalysts or promoters in fluorination reactions. In the context of fluorocyclization, a combination of a stable fluoroiodane reagent and silver tetrafluoroborate (B81430) (AgBF4) has been used to prepare a new class of fluorinated lactones from unsaturated carboxylic acids. nih.govpsu.edu The silver salt is believed to activate the fluoroiodane reagent, facilitating the cyclization and fluorination cascade. nih.govpsu.edu

The specific silver salt used can influence the reaction's efficiency. While several soluble silver(I) salts can catalyze fluorination with similar effectiveness, silver oxide (Ag2O) is often chosen due to its lower cost and non-hygroscopic nature. nih.gov The addition of sodium triflate (NaOTf) can further enhance the rate of fluorination when using Ag2O, likely by converting the insoluble Ag2O into a soluble and more active silver species. nih.gov Silver triflate (AgOTf) itself is a powerful Lewis acid catalyst used in various organic syntheses. nordmann.globalwikipedia.org

The mechanism of silver-mediated fluorination is complex and not fully understood. It is speculated that the reaction may involve a radical process, particularly in the fluorocyclization of unsaturated carbamates using a hypervalent iodine reagent and a silver catalyst. researchgate.net In some cases, silver salts can be recovered and recycled after the reaction. nih.gov

Strategies for Selective Fluorination at the Furanone Ring

Beyond the direct synthesis of fluorinated lactones via cyclization, methods for the selective introduction of fluorine onto a pre-existing furanone ring are also of significant interest.

Fluorination-Oxidation Sequences

One approach to synthesize fluorinated furanones involves a sequence of fluorination followed by oxidation. For instance, the oxidation of thioethers derived from 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with reagents like hydrogen peroxide in acetic acid can lead to the corresponding sulfones. nih.gov While this example focuses on sulfur oxidation, similar strategies could be envisioned where a fluorination step precedes or follows an oxidation that forms the furanone ring.

Radical Cyclization Methodologies for Fluorinated Lactones

Radical reactions offer an alternative pathway to fluorinated lactones. Preliminary mechanistic studies on the intramolecular fluorocyclization of unsaturated carbamates with a hypervalent iodine reagent and a silver catalyst suggest the involvement of a radical cyclization/1,2-(hetero)aryl migration/fluorination cascade. researchgate.net This indicates that radical intermediates could be harnessed for the synthesis of complex fluorinated lactone structures.

Catalytic Approaches to Fluorinated Lactone Synthesis

The development of catalytic methods for the synthesis of fluorinated lactones is a key area of research, aiming for more efficient and environmentally friendly processes. As mentioned previously, silver salts are often used in catalytic amounts to promote fluorocyclization reactions. nih.gov For example, the fluorination of aryl- and alkenylboronic acids and esters can be mediated by silver(I) triflate. nih.gov Furthermore, the use of hexafluoroisopropanol (HFIP) as a solvent can activate hypervalent fluoroiodane reagents, eliminating the need for transition metal catalysts altogether. rsc.org

Research into novel catalytic systems continues to be an active field. For instance, titanium silicate (B1173343) molecular sieves have been used as catalysts for the efficient synthesis of 5-hydroxy-2(5H)-furanone, a precursor that could potentially undergo subsequent fluorination. rsc.org

Interactive Data Table: Synthetic Methods for Fluorinated Lactones

Method Reagents Key Features Reference(s)
Intramolecular FluorocyclizationHypervalent Fluoroiodane Reagent, AgBF4Combines cyclization, aryl migration, and fluorination in one step. nih.gov, psu.edu
Intramolecular FluorocyclizationHypervalent Fluoroiodane Reagent, HFIPMetal-free conditions, mild reaction. rsc.org
Silver-Mediated FluorinationAryltriethoxysilanes, Ag2O, F-TEDA-BF4Functional group tolerant, one-step procedure. nih.gov
Radical FluorocyclizationUnsaturated Carbamates, Hypervalent Iodine Reagent, Silver CatalystProceeds via a proposed radical cascade. researchgate.net
Silver-Catalyzed FluorinationArylstannanes, Ag2O, NaOTfCatalytic use of silver, precipitation of tin byproduct. nih.gov

Carbonylation of Fluorinated Epoxides

A prominent method for synthesizing fluorinated lactones is the carbonylation of fluorinated epoxides. This approach is valued for its atom economy, directly incorporating a carbonyl group into the molecule.

Efficient and mild reaction conditions have been developed for the catalytic carbonylation of fluorinated epoxides to produce the corresponding β-lactones in high isolated yields. nih.gov This methodology has been successfully applied to prepare a series of novel poly(β-hydroxyalkanoate)s with fluorinated side chains. nih.gov The carbonylation of homoglycidols, which are epoxides containing a hydroxyl group, using catalysts like HCo(CO)4, can lead to the formation of substituted 3-hydroxy-δ-lactones. nih.gov The proposed mechanism for this transformation involves the protonation and ring-opening of the epoxide by the cobalt catalyst, followed by CO insertion. nih.gov The resulting acyl intermediate can then cyclize to form the desired lactone. nih.gov

In some instances, the carbonylation of disubstituted homoglycidols can yield a mixture of δ-lactones and β-lactones, suggesting that steric hindrance around the alcohol can influence the cyclization pathway. nih.gov For epoxides with alkene or fluoroether substituents, a higher catalyst loading may be necessary to achieve full conversion. nih.gov

Catalyst SystemSubstrateProductKey Features
[Lewis acid]⁺[Co(CO)₄]⁻Fluorinated EpoxidesFluorinated β-LactonesHigh yields, mild conditions. nih.gov
HCo(CO)₄Homoglycidols3-Hydroxy-δ-LactonesEfficient for functionally diverse and optically pure lactones. nih.gov

Palladium-Catalyzed Ring Expansion for Fluorinated Heterocyclic Lactones

Palladium catalysis offers a versatile platform for the synthesis of complex heterocyclic structures, including fluorinated lactones, through ring-expansion reactions.

An efficient method for preparing highly functionalized gem-difluoromethylene N-heterocyclic lactones with 9- to 11-membered rings has been developed. acs.org This strategy involves a palladium-catalyzed C-N bond-cleaving ring expansion. acs.org The use of vinyl benzo[d] nih.govmdpi.com-oxazinones and trifluoromethyl (CF₃) benzo[d] nih.govmdpi.com-oxazinones as substrates in palladium-catalyzed annulations has enabled the construction of various CF₃-containing heterocycles. acs.org For example, the reaction of isatins with vinyl oxetanes under palladium catalysis yields 11-membered N-heterocyclic compounds with an α-keto-lactone moiety. acs.org

Furthermore, nine-membered gem-difluoromethylene lactones can be accessed from 2-methylidenetrimethylene carbonates in the presence of a catalytic amount of Pd(PPh₃)₄, affording the desired heterocyclic products in good to excellent yields. acs.org

CatalystSubstratesProductRing Size
Pd₂(dba)₃, dppeIsatins, Vinyl OxetanesN-Heterocyclic Lactones11-membered
Pd(PPh₃)₄1, 2-Methylidenetrimethylene Carbonatesgem-Difluoromethylene Lactones9-membered

Regioselective and Stereoselective Synthetic Pathways

Controlling the regioselectivity and stereoselectivity of synthetic reactions is crucial for obtaining specific isomers of fluorinated lactones.

The synthesis of 2(5H)-furanone derivatives often involves the isomerization of the 2(5H)-isomer to the 2(3H)-isomer under basic conditions. bibliomed.orgoszk.hu The reaction of 2(5H)-furanones with nucleophiles like hydrazine (B178648) can proceed through initial isomerization to the 2(3H)-tautomer, followed by ring opening and subsequent cyclization to form different heterocyclic systems. bibliomed.org

In the context of fluorinated lactones, the stereoselective ring-opening polymerization of functional β-lactones has been achieved using metal catalysts. rsc.org For instance, yttrium bisphenolate complexes have been used to catalyze the stereoselective ring-opening polymerization of racemic 4-((2,2,3,3-tetrafluoropropyl)methylene) β-propiolactone, leading to stereoregular fluorinated polyhydroxyalkanoates. rsc.org The stereoselectivity of this polymerization is influenced by the substituents on the catalyst's ligand. rsc.org

The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is highly regioselective, yielding 4-thiosubstituted products. nih.gov This regioselectivity provides a reliable method for introducing sulfur-containing moieties at a specific position on the furanone ring. nih.gov

Exploration of Novel Reagents and Conditions for Fluorodihydrofuranone Construction

The development of new reagents and reaction conditions continues to expand the toolkit for synthesizing fluorinated lactones.

Palladium-catalyzed C-F bond alkynylation of polyfluoroalkyl ketones with terminal alkynes has been developed as a method to access fluorinated fused furans. rsc.org This reaction proceeds with high chemoselectivity and regioselectivity, likely through a chelation-assisted oxidative addition of palladium to the C-F bond. rsc.org

The use of Et₃N·3HF as an inexpensive and commercially available nucleophilic fluoride (B91410) source has been demonstrated in palladium-catalyzed allylic C-H fluorination. ucla.edu This method provides a direct route to allylic fluorides from simple olefin substrates with high branched-to-linear regioselectivity. ucla.edu

Furthermore, the cycloaddition of carbon dioxide (CO₂) or carbon disulfide (CS₂) with fluorinated epoxides, such as hexafluoropropene (B89477) oxide, can be catalyzed by lithium bromide (LiBr) to produce five-membered cyclic carbonates or xanthates. academie-sciences.fr This reaction is 100% atom economical and avoids the use of toxic reagents like phosgene. academie-sciences.fr

Chemical Reactivity and Transformation Mechanisms of 2 3h Furanone, 5 Fluorodihydro

Reactivity Patterns of Fluorinated Furanone Systems

The reactivity of furanone systems is largely dictated by the substituents on the lactone ring. In the case of 2(3H)-Furanone, 5-fluorodihydro-, the highly electronegative fluorine atom plays a crucial role. This is analogous to other halogenated furanones, which are known to be highly reactive molecules. nih.gov The C-F bond is the strongest single bond to carbon, which can make alkyl fluorides unreactive to nucleophilic substitution under typical conditions. cas.cn However, the placement of the fluorine at the C5 position of the furanone ring activates the molecule to certain transformations.

The stability and reactivity of the furanone ring are influenced by both the steric and electronic effects of its substituents. The fluorine atom at C5 exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the entire ring system. This can make the carbonyl carbon (C2) more electrophilic and susceptible to nucleophilic attack. Furthermore, the C-F bond itself can be cleaved under specific enzymatic or chemical conditions, often through proximity effects or intramolecular processes that accelerate the reaction. cas.cn

Mechanistic Insights into Fluorination and Derivatization Reactions

The synthesis and subsequent reactions of 2(3H)-Furanone, 5-fluorodihydro- involve several key mechanistic pathways. These include nucleophilic substitution reactions to introduce the fluorine atom or to displace it, as well as more complex rearrangements.

Addition-Substitution Mechanisms

Nucleophilic substitution is a fundamental transformation for furanone derivatives. youtube.com In the context of 2(3H)-Furanone, 5-fluorodihydro-, this can apply both to its synthesis and its subsequent reactions. The introduction of fluorine onto a precursor molecule, such as a 5-hydroxy- or 5-bromo-dihydrofuranone, can be achieved using various nucleophilic fluorinating agents like silver fluoride (B91410) (AgF) or triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nih.gov These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions, with the Sₙ2 pathway resulting in an inversion of stereochemistry. cas.cnnih.gov

Conversely, the fluorine atom in the C5 position can act as a leaving group, although it is generally a poor one. Intramolecular nucleophilic substitution of alkyl fluorides is more feasible than intermolecular reactions, particularly when forming stable 5- or 6-membered rings. cas.cn In the case of 2(3H)-Furanone, 5-fluorodihydro-, a suitably positioned internal nucleophile could potentially displace the fluoride.

Derivatization reactions often occur at other positions on the furanone ring, influenced by the directing effects of the existing substituents. For instance, in related dihalo-2(5H)-furanones, nucleophilic substitution preferentially occurs at the C4 position. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Furanone Scaffolds

Reactant TypeReagentPosition of SubstitutionProduct Type
5-alkoxy-3,4-dihalo-2(5H)-furanoneArylthiol, Et₃NC44-thiosubstituted furanone nih.gov
3,4,5-trichloro-2(5H)-furanoneSodium azide (B81097) (NaN₃)C4, then C54-azido and 4,5-diazido derivatives nih.gov
3,4-dichloro-5-hydroxy-2(5H)-furanoneArenes, Lewis AcidC55-aryl-furanone nih.gov
α-bromoamidesSilver fluoride (AgF)α-carbonα-fluoroamides researchgate.net

This table illustrates general substitution patterns on related furanone systems, providing a model for the potential reactivity of 5-fluorodihydro-2(3H)-furanone.

Fluoro-Pummerer Reaction Contexts

The Pummerer rearrangement is a classic organic reaction involving the transformation of a sulfoxide (B87167) into an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.org The key intermediate in this reaction is an electrophilic thionium (B1214772) ion. wikipedia.org

The fluoro-Pummerer reaction is an analogous transformation used for the synthesis of α-fluorinated sulfides. While direct examples involving 2(3H)-Furanone, 5-fluorodihydro- are not prominent in the literature, the principles of the reaction can be applied. If a sulfoxide were present on a substituent attached to the furanone ring, treatment with a suitable reagent could generate a thionium ion. An intramolecular attack by a fluoride source or a subsequent reaction could then occur. More relevant is the "interrupted" Pummerer reaction, where the thionium ion is trapped by other nucleophiles, a strategy used to synthesize various heterocyclic compounds like benzo[b]furans. rsc.org The synthesis of fluorinated compounds often involves unique chemical properties due to the electronic effects of the fluorine substituent, which can make them incompatible with standard synthetic methods but also opens up novel reaction pathways. acs.org

Ring Opening and Recyclization Pathways

The lactone ring of 2(3H)-Furanone, 5-fluorodihydro- is susceptible to ring-opening reactions under certain conditions, particularly in the presence of a base. nih.gov This process typically involves the nucleophilic attack of a hydroxide (B78521) ion or other nucleophile at the electrophilic carbonyl carbon (C2). This leads to the cleavage of the ester bond and the formation of a linear γ-hydroxy carboxylate derivative. ontosight.ai

In some cases, furanone derivatives exist in equilibrium with their open-chain forms. nih.gov This open form presents different reactive sites. For instance, the open form of mucochloric acid is known to react with the amino groups of nucleobases and amino acids. nih.gov

Following ring-opening, recyclization can occur to form new heterocyclic systems. The reaction of furanone derivatives with binucleophiles like hydrazine (B178648) can lead to ring transformation, yielding different heterocyclic structures such as pyridazinones. researchgate.net The specific pathway and final product depend on the reaction conditions and the nature of the nucleophile used.

Table 2: Ring Transformation Reactions of Furanone Derivatives

Furanone DerivativeReagentResulting HeterocycleReference
3-Phenylthio-5-aryl-2(3H)-furanoneBenzylamine, then SOCl₂Isothiazolone researchgate.net
3-Phenylthio-5-aryl-2(3H)-furanoneHydrazine hydratePyridazinone researchgate.net
Mucochloric acidHydrazine4,5-dihalogeno-3(2H)-pyridazinone nih.gov
Pyrazolyl-substituted 2(3H)-furanoneEthanolamineBenzoxazinone derivative researchgate.net

This table provides examples of how the furanone ring can serve as a precursor to other heterocyclic systems through ring-opening and recyclization mechanisms.

Investigations into Rearrangement and Isomerization Processes

Rearrangement and isomerization reactions of 2(3H)-Furanone, 5-fluorodihydro- are less commonly documented but represent an area of potential chemical transformation. Lactones can undergo various rearrangements, such as the Claisen rearrangement if an appropriate allyl ether substituent is present. acs.org

Given the saturated nature of the dihydrofuranone ring, isomerization involving double bond migration is not applicable. However, skeletal rearrangements could potentially be induced under thermal or strongly acidic conditions. The presence of the C5-fluoro substituent could influence the stability of potential carbocationic intermediates that might be involved in such rearrangements. While specific studies on the rearrangement of 2(3H)-Furanone, 5-fluorodihydro- are scarce, the broader chemistry of lactones and fluorinated organic compounds suggests that such transformations are plausible under forcing conditions, potentially leading to the formation of isomeric lactones or other heterocyclic structures.

Advanced Spectroscopic and Analytical Characterization of 2 3h Furanone, 5 Fluorodihydro Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2(3H)-Furanone, 5-fluorodihydro-, ¹H, ¹⁹F, and ¹³C NMR spectroscopy would each provide unique and complementary information.

In the ¹H NMR spectrum of 2(3H)-Furanone, 5-fluorodihydro-, the protons in the molecule would exhibit characteristic chemical shifts and coupling patterns. The proton at the C5 position, being directly attached to the carbon bearing the fluorine atom, is expected to show a complex multiplet due to coupling with both the fluorine atom (²JH-F) and the adjacent methylene protons at C4. The protons at the C3 and C4 positions would also display multiplets resulting from geminal and vicinal proton-proton couplings.

Expected ¹H NMR Data for 2(3H)-Furanone, 5-fluorodihydro-

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-3 2.0 - 2.8 m JH-H
H-4 2.2 - 3.0 m JH-H

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In 2(3H)-Furanone, 5-fluorodihydro-, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the aliphatic fluorine environment. Furthermore, this signal would be split into a doublet of triplets (or a more complex multiplet) due to coupling with the proton at C5 (²JF-H) and the two protons at C4 (³JF-H). The magnitude of these coupling constants provides valuable structural information.

Expected ¹⁹F NMR Data for 2(3H)-Furanone, 5-fluorodihydro-

Fluorine Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)

Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃. The values presented are estimates.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2(3H)-Furanone, 5-fluorodihydro-, four distinct signals are expected, corresponding to the four carbon atoms in the furanone ring. The carbonyl carbon (C2) would appear at the most downfield region. The carbon atom bonded to the fluorine (C5) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other carbon atoms (C3 and C4) would also show smaller couplings to the fluorine atom.

Expected ¹³C NMR Data for 2(3H)-Furanone, 5-fluorodihydro-

Carbon Expected Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling) Expected Coupling Constant (¹JC-F in Hz)
C2 170 - 180 s -
C3 25 - 35 t (small ³JC-F) -
C4 30 - 40 d (small ²JC-F) -

Note: The chemical shifts and coupling constants are estimates based on related structures.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For 2(3H)-Furanone, 5-fluorodihydro- (C₄H₅FO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm the elemental composition.

Expected HRMS Data for 2(3H)-Furanone, 5-fluorodihydro-

Ion Calculated Exact Mass
[M+H]⁺ 105.0346

Note: These values are calculated based on the most abundant isotopes of each element.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, 2(3H)-Furanone, 5-fluorodihydro- would likely be observed as protonated molecules [M+H]⁺ or as adducts with alkali metals, such as sodium [M+Na]⁺. The fragmentation pattern in tandem MS (MS/MS) experiments would be expected to involve the loss of small neutral molecules such as CO and H₂O, providing further structural information.

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry

Atmospheric Solids Analysis Probe (ASAP) mass spectrometry is a rapid and efficient technique for the direct analysis of volatile and semi-volatile solid and liquid samples, making it highly suitable for the characterization of 2(3H)-Furanone, 5-fluorodihydro-. waters.comyoutube.com This method requires minimal to no sample preparation, offering a significant advantage for high-throughput screening and real-time reaction monitoring. youtube.comnih.gov

The operational principle of ASAP-MS involves applying a small quantity of the analyte, either neat or in a volatile solvent, onto the surface of a glass capillary tube which is then inserted into the ion source. nih.gov A stream of heated nitrogen gas is directed at the sample, causing its rapid thermal desorption and vaporization. waters.comyoutube.com The vaporized analyte molecules are then ionized by a corona discharge before being introduced into the mass analyzer. waters.comnih.gov This process is particularly effective for low-polarity compounds that are not easily ionized by techniques like electrospray ionization (ESI). waters.com

For 2(3H)-Furanone, 5-fluorodihydro-, with an expected molecular weight of approximately 104.08 g/mol , ASAP-MS would be expected to generate a prominent protonated molecule [M+H]⁺ at m/z 105. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments would allow for the determination of its exact mass, confirming the elemental composition of C₄H₅FO₂. The fragmentation pattern observed in tandem MS/MS experiments would provide further structural confirmation by showing characteristic losses, such as the loss of HF or CO.

The key parameters for a successful ASAP-MS analysis would be optimized to ensure efficient vaporization without causing thermal degradation.

ParameterTypical Value/ConditionPurpose
Sample Application Solution applied to glass capillary tip; solvent evaporatedMinimal sample prep for direct analysis
Desolvation Gas Heated Nitrogen (N₂)Vaporizes the semi-volatile analyte from the probe tip
Ionization Mode Corona Discharge (similar to APCI)Ionizes the gas-phase analyte molecules
Expected Ion [M+H]⁺Provides molecular weight information

This technique allows for the rapid generation of mass spectral data, making it an invaluable tool in synthetic chemistry for quickly confirming the presence of the desired product in a reaction mixture. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule. For 2(3H)-Furanone, 5-fluorodihydro-, infrared spectroscopy is the primary method used to identify its characteristic vibrational modes.

The infrared (IR) spectrum of 2(3H)-Furanone, 5-fluorodihydro- is dominated by the characteristic vibrations of its lactone ring and the C-F bond. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For saturated five-membered lactones (γ-lactones), this peak typically appears at a high frequency, around 1770 cm⁻¹. pressbooks.pub

The presence of the highly electronegative fluorine atom at the C5 position, adjacent to the ring oxygen, is expected to induce a slight shift in the vibrational frequencies of neighboring bonds due to the inductive effect. The C-O-C stretching vibrations of the ester group will also produce characteristic bands in the fingerprint region (typically 1300-1000 cm⁻¹). The C-F bond itself will have a strong absorption in the 1100-1000 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for 2(3H)-Furanone, 5-fluorodihydro-, based on data from analogous structures like γ-butyrolactone and other dihydrofuranone derivatives. nist.govnist.govhmdb.ca

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
**C-H Stretch (CH₂) **2850-3000MediumAliphatic C-H stretching from the furanone ring.
Carbonyl (C=O) Stretch 1760-1780StrongCharacteristic intense absorption for a γ-lactone.
C-O-C Asymmetric Stretch 1150-1250StrongAssociated with the ester functional group.
C-F Stretch 1000-1100StrongStrong absorption typical for a C-F single bond.
CH₂ Bending 1400-1480MediumScissoring and bending vibrations of the methylene groups.

These characteristic frequencies allow for the unambiguous identification of the key functional groups present in the molecule and can be used to monitor its synthesis and purity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. This technique would provide unequivocal proof of the structure of 2(3H)-Furanone, 5-fluorodihydro-, yielding exact bond lengths, bond angles, and the conformation of the furanone ring.

For a crystalline sample of the compound, the analysis would begin with the diffraction of X-rays by the crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for the 5-fluoro derivative is not available, the crystal structure of the parent compound, γ-butyrolactone, has been determined. nih.govresearchgate.net It crystallizes in the monoclinic space group P2₁/a with two independent molecules in the asymmetric unit. nih.govresearchgate.net A similar analysis for 2(3H)-Furanone, 5-fluorodihydro- would yield a comparable set of data, as outlined in the hypothetical table below. The analysis would also reveal details about intermolecular interactions, such as dipole-dipole interactions or potential weak C-H···F hydrogen bonds, which govern the packing of the molecules in the crystal lattice. nih.gov

Crystallographic ParameterHypothetical Data for 2(3H)-Furanone, 5-fluorodihydro-Information Provided
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
a (Å) ~10.1Unit cell dimension.
b (Å) ~10.2Unit cell dimension.
c (Å) ~8.3Unit cell dimension.
β (°) ** ~93.3Angle of the unit cell.
Volume (ų) **~860Volume of the unit cell.
Z 8Number of molecules per unit cell.

This detailed structural information is invaluable for understanding the molecule's stereochemistry and its potential interactions with biological targets.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are indispensable for the purification of 2(3H)-Furanone, 5-fluorodihydro- from reaction mixtures and for monitoring the progress of its synthesis.

Column chromatography is the standard method for purifying organic compounds on a preparative scale. uvic.cakhanacademy.org For 2(3H)-Furanone, 5-fluorodihydro-, which is a polar molecule due to the lactone functionality, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach. desiccantsmanufacturers.comcolumn-chromatography.com

Silica gel is a polar adsorbent, and its surface contains silanol groups (-SiOH) that can form hydrogen bonds with polar analytes. column-chromatography.com The separation principle relies on the differential adsorption of the components in a mixture. uvic.ca More polar compounds interact more strongly with the silica gel and thus move down the column more slowly, while less polar compounds are eluted more quickly. uvic.ca

The purification process involves packing a glass column with a slurry of silica gel in a non-polar solvent. uvic.ca The crude reaction mixture is then loaded onto the top of the column. A mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), is passed through the column. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column. For 2(3H)-Furanone, 5-fluorodihydro-, a gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate would likely provide an efficient separation from less polar byproducts and unreacted starting materials.

Alternatively, given the presence of a fluorine atom, fluorous-phase chromatography could be employed. This technique uses silica gel modified with perfluoroalkyl chains as the stationary phase. silicycle.com Fluorinated compounds show a strong affinity for this stationary phase and can be selectively retained and separated from non-fluorinated impurities. silicycle.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. researchgate.net It operates on the same principles of differential adsorption as column chromatography but on a smaller, analytical scale. A TLC plate is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent, typically silica gel.

To monitor the synthesis of 2(3H)-Furanone, 5-fluorodihydro-, small aliquots of the reaction mixture are taken at various time intervals. These aliquots are spotted onto a baseline drawn on a TLC plate, alongside spots of the starting material(s) and, if available, a pure sample of the product. The plate is then placed in a sealed chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity.

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. Since 2(3H)-Furanone, 5-fluorodihydro- is expected to be more polar than many of its potential precursors, it would likely have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to the standards, a chemist can determine when the reaction is complete.

Computational and Theoretical Investigations into 2 3h Furanone, 5 Fluorodihydro

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a principal tool in computational chemistry for predicting the geometric and energetic properties of molecules with a high degree of accuracy. researchgate.netnist.gov For 2(3H)-Furanone, 5-fluorodihydro-, DFT calculations are employed to determine its most stable conformation and to quantify the effects of the fluorine substituent on the lactone ring's geometry.

Researchers utilize various functionals within DFT, such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), to optimize the molecular structure. nih.gov These calculations typically reveal that the γ-butyrolactone ring adopts a non-planar, envelope or twisted conformation. acs.org The introduction of a fluorine atom at the 5-position is predicted to have specific effects on bond lengths and angles due to its strong inductive effect.

Table 1: Representative Calculated Geometric Parameters for 2(3H)-Furanone, 5-fluorodihydro- (Illustrative)

ParameterValue (B3LYP/6-311++G(d,p))
C=O Bond Length1.21 Å
C-O (ester) Bond Length1.35 Å
C-F Bond Length1.40 Å
C-C-C Bond Angle103.5°
O-C-C Bond Angle108.0°
Dihedral Angle (C-C-C-O)15.0°

Note: This data is illustrative and representative of typical computational results for fluorinated lactones.

The energetics of the molecule, including its heat of formation and strain energy, are also key outputs of DFT calculations. researchgate.netresearchgate.net The stability of different conformers can be compared by their calculated absolute energies. For 5-fluorodihydro-2(3H)-furanone, the gauche and anti conformations with respect to the fluorine atom and the ring oxygen would be analyzed to determine the global minimum energy structure.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in mapping out the potential energy surfaces of chemical reactions. For 2(3H)-Furanone, 5-fluorodihydro-, these studies can predict the mechanisms of reactions such as nucleophilic attack at the carbonyl carbon or ring-opening reactions. nih.gov By locating and characterizing transition state structures, activation energies can be calculated, providing insight into reaction kinetics. mdpi.com

For instance, the hydrolysis of the lactone can be modeled to understand how the fluorine substituent affects the stability of the tetrahedral intermediate and the energy barrier for the reaction. The calculations would involve identifying the transition state for the nucleophilic addition of a water molecule and the subsequent ring-opening. The presence of the electron-withdrawing fluorine atom is expected to influence the electrophilicity of the carbonyl carbon.

Modeling of Bonding and Electronic Properties in Fluorinated Lactones

The introduction of a fluorine atom significantly perturbs the electronic landscape of the γ-butyrolactone ring. Computational modeling allows for a detailed analysis of this perturbation through the calculation of various electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis is a common technique used to understand bonding in terms of localized electron-pair bonds and lone pairs.

For 5-fluorodihydro-2(3H)-furanone, NBO analysis would likely show a highly polarized C-F bond, with significant electron density localized on the fluorine atom. This inductive effect would also be transmitted through the carbon skeleton, influencing the charge distribution across the entire molecule.

Table 2: Illustrative Mulliken Atomic Charges for 2(3H)-Furanone, 5-fluorodihydro-

AtomCharge (e)
O (carbonyl)-0.55
C (carbonyl)+0.60
O (ester)-0.45
C5 (with F)+0.25
F-0.35

Note: This data is illustrative and based on general trends observed in computational studies of fluorinated organic molecules.

Computational Analysis of Stereochemical Outcomes

When a substituted γ-butyrolactone is synthesized or undergoes reaction, the stereochemical outcome is of paramount importance. rsc.orgnih.gov Computational methods can be used to predict and rationalize the diastereoselectivity or enantioselectivity of these processes. acs.orgacs.orgnih.gov For reactions involving 2(3H)-Furanone, 5-fluorodihydro-, computational models can help determine which face of the lactone ring is more susceptible to attack.

By calculating the energies of the transition states leading to different stereoisomeric products, a prediction of the major product can be made. These calculations can take into account steric hindrance and electronic effects, such as the orientation of the C-F bond, to explain the observed stereoselectivity.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution within a molecule. wikipedia.orgyoutube.com The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they often dictate a molecule's reactivity.

For 2(3H)-Furanone, 5-fluorodihydro-, MO calculations would reveal the impact of the fluorine atom on these frontier orbitals. The electron-withdrawing nature of fluorine is expected to lower the energy of both the HOMO and the LUMO compared to the non-fluorinated parent compound. researchgate.net A lower LUMO energy would indicate an increased susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is also a crucial parameter, providing an indication of the molecule's kinetic stability. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for γ-Butyrolactone and its 5-fluoro derivative (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
γ-Butyrolactone-7.5+2.09.5
2(3H)-Furanone, 5-fluorodihydro--7.8+1.59.3

Note: This data is illustrative, based on general trends from computational studies.

Derivatization and Functionalization Strategies for 2 3h Furanone, 5 Fluorodihydro Scaffolds

Introduction of Substituents at Various Ring Positions

The functionalization of the 2(3H)-furanone, 5-fluorodihydro- ring can be achieved by introducing substituents at its various carbon atoms. The reactivity of each position dictates the synthetic approaches employed. For instance, the C-3 and C-4 positions of the related 3,4-dihalo-5-hydroxy-2(5H)-furanones are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. nih.govsemanticscholar.org While direct fluorination at the 5-position is a key step in the synthesis of the parent scaffold, further modifications at this position are less common. However, strategies involving the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with various nucleophiles can lead to substituted products. lookchem.com

A range of substituents has been successfully introduced onto the furanone ring, as illustrated in the following table:

PositionSubstituentPrecursor/ReagentReference
C-3AcetylNot specified ontosight.ai
C-4ThioThioacids, dithioacids, xanthates, dithiocarbamates researchgate.net
C-4IodoN-Iodosuccinimide (NIS) organic-chemistry.org
C-5Alkyl (butyl, pentyl, octyl, dodecyl)Not specified nist.govnist.govnist.govnih.gov
C-5EthylNot specified nih.gov
C-5AminoAmino alcohols semanticscholar.org
C-5HydroxymethylNot specified sigmaaldrich.com

Regioselective Functionalization Techniques

Achieving regioselectivity is crucial when multiple reactive sites are present on the 2(3H)-furanone, 5-fluorodihydro- scaffold. The inherent reactivity of the different positions on the furanone ring can be exploited to direct functionalization. For example, in 3,4-dihalo-5-hydroxy-2(5H)-furanones, the two halogen atoms exhibit different reactivities, enabling selective substitution. semanticscholar.org The polarity of the reaction medium can also play a significant role in determining the regiochemical outcome of a reaction. semanticscholar.org

Kinetic resolution, an effective technique for separating enantiomers, can also be considered a form of regioselective functionalization in a broader sense, as it selectively modifies one enantiomer over the other. st-andrews.ac.uk While not directly demonstrated on the 5-fluorodihydro- derivative, this approach has been successfully applied to other furanone systems. st-andrews.ac.uk Computational studies, such as Density Functional Theory (DFT), can be employed to understand and predict the regioselectivity of certain reactions by analyzing the thermodynamic and kinetic aspects of the process. nih.gov

Preparation of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of 2(3H)-furanone, 5-fluorodihydro- is of significant interest, as stereochemistry often plays a critical role in biological activity. Several strategies have been developed for the preparation of chiral furanone derivatives. One common approach involves the use of chiral starting materials or reagents. For instance, chiral 2(5H)-furanone derivatives have been synthesized using (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones derived from natural sources. lookchem.com

Asymmetric catalysis is another powerful tool for accessing chiral molecules. Organocatalyzed reactions, such as the [3+2] cycloaddition of furanone derivatives with azomethine ylides, can proceed with high enantioselectivity. st-andrews.ac.uk This method has been used to achieve kinetic resolution of butenolides, yielding highly enantioenriched furanones. st-andrews.ac.uk The use of chiral catalysts, such as those based on metal complexes with chiral ligands, is a well-established strategy for inducing stereoselectivity in various transformations. magtech.com.cn

The following table summarizes some of the approaches used for the preparation of chiral furanone derivatives:

MethodDescriptionExampleReference
Chiral Starting MaterialsUse of enantiomerically pure precursorsSynthesis from (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones lookchem.com
Asymmetric CatalysisEnantioselective organocatalyzed [3+2] cycloadditionKinetic resolution of furanone derivatives st-andrews.ac.uk
Chiral CatalystsUse of metal complexes with chiral ligandsPromotion of stereoselectivity in Diels-Alder reactions magtech.com.cn

Synthesis of Conjugated and Tandem Addition Products

The α,β-unsaturated lactone moiety within the 2(3H)-furanone ring system is susceptible to conjugate addition reactions. This allows for the introduction of substituents at the C-4 position. For example, various thionucleophiles, such as thioacids and dithiocarbamates, can add to 2(5H)-furanones to form 4-thio-4,5-dihydro-2(3H)-furanones. researchgate.net In some cases, these reactions can be highly diastereoselective. researchgate.net

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules. For instance, a tandem Michael addition-elimination reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aminomethyl benzimidazoles has been reported. researchgate.net Another example is the tandem cyclization of 2(5H)-furanone derivatives containing an enediyne structure with sodium azide (B81097) to produce novel tricyclic fused 1,2,3-triazole compounds. sioc-journal.cn

Formation of Complex Molecular Architectures Bearing the Fluorodihydrofuranone Moiety

The 2(3H)-furanone, 5-fluorodihydro- moiety can be incorporated into more complex molecular architectures through various synthetic strategies. Cycloaddition reactions are a powerful tool for the construction of polycyclic systems. For example, 5-substituted-furan-2(3H)-ones can participate in [8+2]-cycloaddition reactions with 8,8-dicyanoheptafulvene. nih.gov

Furthermore, tandem reactions can lead to the formation of fused ring systems. The previously mentioned tandem cyclization of enediyne-containing 2(5H)-furanone derivatives is a prime example of the synthesis of complex, fused heterocyclic systems. sioc-journal.cn The synthesis of tricyclic fused 2(5H)-furanone derivatives containing a 1,2,3-triazole ring has been achieved through such a tandem process. sioc-journal.cn The ability to construct these intricate molecular frameworks opens up possibilities for creating novel compounds with unique three-dimensional structures and potentially enhanced biological activities.

Advanced Research Applications and Future Directions

Utility in the Synthesis of Complex Organic Molecules

The 2(3H)-furanone core is a prevalent structural motif in a wide array of natural products and biologically active compounds. nih.govmdpi.com The introduction of a fluorine atom at the 5-position of the dihydrofuranone ring creates a chiral center and significantly influences the molecule's electronic properties and reactivity. This makes 5-fluorodihydro-2(3H)-furanone a valuable building block for the synthesis of complex organic molecules. sigmaaldrich.comossila.com

Researchers are exploring its use in stereoselective reactions to construct intricate molecular architectures. The fluorine atom can direct the stereochemical outcome of reactions at adjacent positions, enabling the synthesis of specific stereoisomers of target molecules. This is particularly crucial in medicinal chemistry, where the biological activity of a compound is often dependent on its three-dimensional structure.

Derivatives of 2(5H)-furanone have been investigated for their potential as antimicrobial and antifungal agents. researchgate.netnih.gov The incorporation of fluorine can enhance the biological activity of these compounds. ossila.com For instance, fluorinated analogs of natural products containing the furanone scaffold are being synthesized to improve their efficacy and pharmacokinetic properties. youtube.com

Development of Specialized Fluorinated Organic Reagents

The unique reactivity of 2(3H)-Furanone, 5-fluorodihydro- makes it a precursor for the development of novel fluorinated organic reagents. The presence of the lactone functionality and the C-F bond allows for a variety of chemical transformations. nih.gov These transformations can lead to the creation of new reagents with tailored properties for specific synthetic applications.

For example, the ring-opening of the lactone can provide access to a range of acyclic fluorinated compounds. These compounds can then be further modified to generate reagents for fluorination, fluoroalkylation, or other transformations. The development of such reagents is of significant interest as the incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com

Table 1: Examples of Transformations and Potential Reagent Classes

Starting Material Transformation Potential Reagent Class Potential Application
2(3H)-Furanone, 5-fluorodihydro- Ring-opening with nucleophiles Fluorinated diols, amino alcohols Chiral building blocks, ligands for catalysis
2(3H)-Furanone, 5-fluorodihydro- Elimination reactions Fluorinated unsaturated esters Dienophiles in Diels-Alder reactions

Role in Radiopharmaceutical Precursors and Imaging Probes

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the development of radiolabeled molecules that can be used to visualize and quantify biological processes in vivo. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into biologically active molecules is a common strategy for the development of PET probes. researchgate.net

2(3H)-Furanone, 5-fluorodihydro- can serve as a precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals. The non-radioactive fluorine atom can be replaced with ¹⁸F in the final step of the synthesis. The resulting ¹⁸F-labeled furanone derivatives can then be evaluated as potential PET imaging agents for a variety of diseases, including cancer and neurological disorders. nih.govnih.gov

The development of novel PET probes is an active area of research, and fluorinated lactones like 5-fluorodihydro-2(3H)-furanone offer a versatile platform for the design and synthesis of new imaging agents. researchgate.net

Contribution to Materials Science for Advanced Functional Systems

Fluorinated compounds are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com These properties make them valuable components in the design of advanced functional materials. man.ac.uk 2(3H)-Furanone, 5-fluorodihydro-, as a fluorinated building block, has the potential to contribute to the development of new materials with tailored properties. man.ac.uk

For instance, it can be used as a monomer in polymerization reactions to create fluorinated polymers. These polymers could exhibit enhanced properties compared to their non-fluorinated counterparts, such as improved thermal stability and hydrophobicity. nih.gov Such materials could find applications in a variety of fields, including coatings, electronics, and biomedical devices.

Table 2: Potential Applications of Fluorinated Materials Derived from 2(3H)-Furanone, 5-fluorodihydro-

Material Type Potential Properties Potential Applications
Fluorinated Polyesters Enhanced thermal stability, hydrophobicity High-performance coatings, specialty plastics
Fluorinated Polyols Low surface energy, chemical resistance Lubricants, surfactants

Perspectives on Sustainable Synthesis of Fluorinated Lactones

The increasing demand for fluorinated compounds has led to a growing focus on the development of sustainable and environmentally friendly synthetic methods. numberanalytics.com Traditional fluorination methods often involve harsh reagents and produce significant amounts of waste. dovepress.com Green chemistry principles are now being applied to the synthesis of fluorinated molecules, including fluorinated lactones. numberanalytics.comjddhs.com

Future research in this area will likely focus on the development of catalytic methods for the synthesis of 2(3H)-Furanone, 5-fluorodihydro- and other fluorinated lactones. The use of catalysts can improve the efficiency and selectivity of reactions, while reducing the amount of waste generated. jddhs.com Additionally, the use of renewable starting materials and alternative reaction media, such as water or ionic liquids, will be explored to further enhance the sustainability of the synthetic processes. rsc.orgresearchgate.net

Emerging Research Frontiers in Fluorodihydrofuranone Chemistry

The chemistry of fluorodihydrofuranones is a rapidly evolving field with several emerging research frontiers. One area of interest is the exploration of the biological activities of novel derivatives. The unique combination of the furanone scaffold and the fluorine atom may lead to the discovery of new compounds with potent and selective biological activities. ontosight.ai

Another emerging frontier is the use of fluorodihydrofuranones in asymmetric catalysis. Chiral fluorinated lactones can be used as ligands for metal catalysts, enabling the synthesis of enantiomerically pure compounds. This is of great importance in the pharmaceutical industry, where the chirality of a drug can have a profound impact on its efficacy and safety.

Furthermore, the development of new synthetic methodologies for the preparation of a wider range of fluorodihydrofuranone derivatives will open up new avenues for research and applications. organic-chemistry.org This includes the development of methods for the selective introduction of fluorine at different positions of the furanone ring and the synthesis of polyfluorinated derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.